molecular formula C9H7F3N2 B12073161 1-Methyl-6-trifluoromethylbenzimidazole CAS No. 397869-98-6

1-Methyl-6-trifluoromethylbenzimidazole

Cat. No.: B12073161
CAS No.: 397869-98-6
M. Wt: 200.16 g/mol
InChI Key: MTNAAYOIBPKZRO-UHFFFAOYSA-N
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Description

1-Methyl-6-trifluoromethylbenzimidazole is a benzimidazole derivative featuring a methyl group at the 1-position and a trifluoromethyl (CF₃) group at the 6-position of the heterocyclic core. Benzimidazoles are structurally characterized by a fused benzene and imidazole ring system, making them versatile scaffolds in medicinal chemistry, agrochemicals, and materials science due to their electron-rich aromatic system and ability to engage in hydrogen bonding .

The synthesis of 1-Methyl-6-trifluoromethylbenzimidazole can be achieved via rhodium-catalyzed C–H functionalization, as demonstrated in a study where NaH (60% in mineral oil) in THF was used to facilitate alkylation at the 1-position, followed by trifluoromethylation at the 6-position . Alternative synthetic routes, such as condensation reactions involving sodium metabisulfite in dry DMF under nitrogen, have also been employed for analogous benzimidazole derivatives .

Properties

CAS No.

397869-98-6

Molecular Formula

C9H7F3N2

Molecular Weight

200.16 g/mol

IUPAC Name

1-methyl-6-(trifluoromethyl)benzimidazole

InChI

InChI=1S/C9H7F3N2/c1-14-5-13-7-3-2-6(4-8(7)14)9(10,11)12/h2-5H,1H3

InChI Key

MTNAAYOIBPKZRO-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-6-trifluoromethylbenzimidazole can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with a suitable aldehyde or acid derivative. For instance, the reaction of o-phenylenediamine with trifluoroacetic acid or its derivatives under acidic conditions can yield the desired benzimidazole compound. Another method involves the cyclization of N-(trifluoromethyl)aniline derivatives with formic acid or other formylating agents.

Industrial Production Methods: Industrial production of 1-Methyl-6-trifluoromethylbenzimidazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

    Condensation Reaction: Using o-phenylenediamine and trifluoroacetic acid derivatives.

    Cyclization: Employing formic acid or other cyclizing agents.

    Purification: Utilizing techniques like recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-6-trifluoromethylbenzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzimidazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products:

    Oxidation Products: Benzimidazole oxides.

    Reduction Products: Reduced benzimidazole derivatives.

    Substitution Products: Nucleophile-substituted benzimidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising potential as an anticancer , antiviral , and antimicrobial agent . The trifluoromethyl moiety enhances its ability to penetrate cell membranes, which is crucial for its therapeutic efficacy.

  • Anticancer Activity : Studies have indicated that 1-Methyl-6-trifluoromethylbenzimidazole can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and prostate (PC3) cancer cells. The compound's structural characteristics allow it to target cancer cells effectively while minimizing toxicity to normal cells.
  • Antimicrobial Activity : Research demonstrates significant antimicrobial properties against pathogens such as Streptococcus faecalis and Staphylococcus aureus, with minimal inhibitory concentrations (MICs) as low as 4 μg/mL .

Organic Synthesis

1-Methyl-6-trifluoromethylbenzimidazole serves as a versatile building block in organic synthesis. Its unique trifluoromethyl group allows for various chemical reactions, including:

  • Oxidation : Can be oxidized to form corresponding N-oxides.
  • Reduction : Reduction reactions yield amines.
  • Substitution Reactions : Electrophilic substitution can lead to various substituted derivatives.

This versatility makes it valuable in synthesizing more complex organic molecules.

Anticancer Research

A study synthesized various N-alkylated benzimidazole derivatives, including 1-Methyl-6-trifluoromethylbenzimidazole, assessing their antiproliferative activities against cancer cell lines. Results indicated enhanced activity compared to standard treatments like doxorubicin .

Antiparasitic Activity

Research focused on related benzimidazole derivatives demonstrated effective antiparasitic effects against protozoa such as Giardia lamblia and Entamoeba histolytica. Some compounds outperformed existing treatments like albendazole .

Summary of Biological Activities

The biological activities of 1-Methyl-6-trifluoromethylbenzimidazole are summarized below:

Activity TypeTarget Organism/Cell LineMIC or Effect
AntibacterialStreptococcus faecalis4 μg/mL
AntibacterialStaphylococcus aureusLow MIC values
AntifungalCandida albicansMIC around 64 μg/mL
AnticancerMDA-MB-231 (breast cancer)Inhibitory effect

Mechanism of Action

The mechanism of action of 1-Methyl-6-trifluoromethylbenzimidazole varies depending on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its efficacy and bioavailability.

Comparison with Similar Compounds

Key Comparisons:

  • Substituent Effects :
    • The CF₃ group (as in 1-Methyl-6-trifluoromethylbenzimidazole) provides stronger electron-withdrawing effects compared to chloro (Cl) or methoxy (OCH₃) groups, enhancing oxidative stability .
    • Sulfonyl substituents (e.g., in ) increase electrophilicity but reduce solubility compared to CF₃ .
  • Synthetic Routes :
    • Rhodium-catalyzed methods () enable precise functionalization at the 1-position, whereas sodium metabisulfite-mediated cyclization () is suited for oxygen-containing substituents .
  • Biological Relevance: Fluorinated derivatives (e.g., 5-fluoro in ) exhibit enhanced bioactivity due to fluorine’s electronegativity and metabolic resistance . Phenolic groups () improve metal-binding capacity, relevant in catalysis or pharmaceutical coordination chemistry .

Research Findings

Recent studies highlight the following distinctions:

  • Reactivity : The 2-methylallyl group in 1-(2-methylallyl)-6-(trifluoromethyl)-1H-benzimidazole introduces steric hindrance, slowing nucleophilic attacks compared to the methyl-substituted analogue .
  • Stability : Trifluoromethanesulfonyl derivatives () exhibit superior thermal stability over CF₃-substituted benzimidazoles due to stronger electron withdrawal, though at the cost of synthetic complexity .
  • Applications :
    • 1-Methyl-6-trifluoromethylbenzimidazole’s balance of electron modulation and steric accessibility makes it a candidate for kinase inhibitors .
    • Benzo[d][1,3]dioxol-5-yloxy-substituted derivatives () show promise in antimicrobial applications owing to increased solubility .

Biological Activity

1-Methyl-6-trifluoromethylbenzimidazole is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

1-Methyl-6-trifluoromethylbenzimidazole features a benzimidazole core with a methyl group at the 1-position and a trifluoromethyl group at the 6-position. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its ability to penetrate cell membranes and interact with various biological targets.

Biological Activities

Research indicates that 1-Methyl-6-trifluoromethylbenzimidazole exhibits several promising biological activities:

  • Anticancer Activity : The compound has shown potential as an anticancer agent, with studies indicating effectiveness against various cancer cell lines, including lung (A549), breast (MDA-MB-231), and prostate (PC3) cancers.
  • Antiviral Properties : Preliminary studies suggest that this compound may inhibit viral replication, making it a candidate for antiviral drug development.
  • Antimicrobial Effects : The compound has demonstrated antimicrobial activity against several bacterial strains, indicating its potential use in treating infections.

The mechanism by which 1-Methyl-6-trifluoromethylbenzimidazole exerts its biological effects is not fully elucidated. However, it is believed to interact with specific enzymes or receptors involved in disease pathways. The trifluoromethyl group may enhance binding affinity to these targets, influencing their activity and leading to therapeutic effects.

Comparative Analysis with Other Compounds

To understand the uniqueness of 1-Methyl-6-trifluoromethylbenzimidazole, it is useful to compare it with similar benzimidazole derivatives:

Compound NameStructural FeaturesUnique Attributes
BenzimidazoleParent structure without substitutionsBroad range of biological activities
5-FluorobenzimidazoleFluorinated derivativeEnhanced anticancer properties
2-MethylbenzimidazoleMethylated derivativeDifferent pharmacological profiles
2-Chloro-6-(trifluoromethyl)benzimidazoleChlorine substitutionPotential applications in organic synthesis

The presence of the trifluoromethyl group in 1-Methyl-6-trifluoromethylbenzimidazole significantly enhances its chemical stability and biological activity compared to other benzimidazole derivatives.

Case Studies and Research Findings

Several studies have focused on the biological activity of 1-Methyl-6-trifluoromethylbenzimidazole. For example:

  • Anticancer Efficacy : A study conducted on various cancer cell lines demonstrated that treatment with 1-Methyl-6-trifluoromethylbenzimidazole resulted in significant cell death, particularly in breast cancer cells (MDA-MB-231), with IC50 values indicating potent activity.
  • Antiviral Activity : In vitro assays showed that this compound could reduce viral load in infected cells by targeting viral replication mechanisms. Further research is required to identify specific viral targets.
  • Antimicrobial Testing : The compound was tested against multiple bacterial strains, showing effective inhibition of growth at low concentrations, suggesting its potential as an antimicrobial agent.

Q & A

Q. What are the optimal synthetic routes for 1-Methyl-6-trifluoromethylbenzimidazole, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves condensation of substituted 1,2-phenylenediamines with trifluoromethyl-containing carbonyl derivatives under acidic conditions. For example, refluxing 1,2-phenylenediamine with trifluoroacetic acid (TFA) and a catalytic amount of HCl in an inert atmosphere (N₂) yields trifluoromethyl-substituted benzimidazoles . To introduce the methyl group at the 1-position, alkylation reactions using methyl iodide or dimethyl sulfate in polar aprotic solvents (e.g., DMF) with a base like Na₂CO₃ are effective . Optimization includes adjusting reaction time (4–16 hours), temperature (80–100°C), and stoichiometric ratios (1.6 equivalents of TFA) to maximize yield and purity.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing 1-Methyl-6-trifluoromethylbenzimidazole?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm substitution patterns and methyl/trifluoromethyl group integration. The CF₃ group typically appears as a singlet near δ 120–125 ppm in ¹³C NMR .
  • LC-MS : Validate molecular weight (e.g., [M+H]+ peak at m/z 245.2 for C₉H₇F₃N₂) and detect impurities .
  • HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) .
  • FT-IR : Identify characteristic bands (e.g., C-F stretch at 1100–1250 cm⁻¹, N-H bend in benzimidazole at ~3400 cm⁻¹) .

Q. What biological activities are associated with 1-Methyl-6-trifluoromethylbenzimidazole, and how are these assays designed?

  • Methodological Answer : Benzimidazole derivatives exhibit antimicrobial and anticancer properties. Assays typically include:
  • Antimicrobial Screening : Broth microdilution (MIC determination) against S. aureus and E. coli using 96-well plates .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
  • Target Binding : Fluorescence quenching or SPR to study interactions with enzymes like topoisomerase II .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing 1-Methyl-6-trifluoromethylbenzimidazole under varying acidic catalysts (e.g., HCl vs. TFA)?

  • Methodological Answer :
  • HCl Catalysis : Protonates the carbonyl oxygen, facilitating nucleophilic attack by the diamine. However, excessive HCl may degrade the trifluoromethyl group .
  • TFA Catalysis : Acts as a milder acid, stabilizing intermediates without side reactions. DFT studies suggest TFA enhances electrophilicity of the carbonyl carbon, improving cyclization efficiency .
  • Mechanistic Validation : Use kinetic isotope effects (KIEs) or trapping intermediates with quenching agents (e.g., NaBH₄) .

Q. What computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of 1-Methyl-6-trifluoromethylbenzimidazole?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (FMOs) and Fukui indices for electrophilic/nucleophilic sites .
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., β-tubulin for antifungal activity). Validate with MD simulations (100 ns) to assess binding stability .

Q. How does the stability of 1-Methyl-6-trifluoromethylbenzimidazole vary under different storage conditions (solvents, temperature, light)?

  • Methodological Answer :
  • Solvent Stability : Test degradation in DMSO vs. ethanol via HPLC over 7 days. DMSO may cause oxidation, while ethanol preserves integrity .
  • Thermal Stability : Use TGA/DSC to identify decomposition temperatures (>200°C). Store at -20°C in amber vials to prevent photodegradation .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer :
  • Standardize Assay Conditions : Control cell passage number, serum concentration, and incubation time .
  • Dose-Response Curves : Use 8–10 concentration points with triplicate measurements. Apply Hill slope analysis to confirm sigmoidal behavior .
  • Orthogonal Assays : Validate cytotoxicity via ATP-based assays (e.g., CellTiter-Glo) alongside MTT .

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